molecular formula C23H14N4O2S2 B3574071 2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione

2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione

Cat. No.: B3574071
M. Wt: 442.5 g/mol
InChI Key: LOKYQZPVPIWNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazoles and benzothiazoles are heterocyclic aromatic compounds that are part of many bioactive molecules. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of benzimidazoles and benzothiazoles consists of a benzene ring fused to an imidazole or thiazole ring. The exact structure of your compound would depend on the position and nature of the substituents .


Chemical Reactions Analysis

Benzimidazoles and benzothiazoles can undergo various chemical reactions, including alkylation, acylation, nitration, sulfonation, and halogenation, among others .


Physical and Chemical Properties Analysis

Benzimidazoles and benzothiazoles are generally stable compounds. They are usually solid at room temperature and have a high melting point. They are soluble in common organic solvents and moderately soluble in water .

Mechanism of Action

The mechanism of action of benzimidazole and benzothiazole derivatives depends on their exact structure and the biological target. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic activities .

Safety and Hazards

Like all chemicals, benzimidazoles and benzothiazoles should be handled with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled. Always follow safety guidelines when handling these compounds .

Future Directions

Benzimidazoles and benzothiazoles continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of new derivatives with improved activity and selectivity, as well as a better understanding of their mechanisms of action .

Properties

IUPAC Name

2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O2S2/c28-21-14-5-1-2-6-15(14)22(29)27(21)13-9-10-18-19(11-13)31-23(26-18)30-12-20-24-16-7-3-4-8-17(16)25-20/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKYQZPVPIWNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione
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2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione
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2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione
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2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione
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2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione
Reactant of Route 6
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2-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione

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